molecular formula C17H12F2O2 B2985971 2-((4-Difluoromethoxyphenyl)methylene)indan-1-one CAS No. 268563-92-4

2-((4-Difluoromethoxyphenyl)methylene)indan-1-one

Cat. No.: B2985971
CAS No.: 268563-92-4
M. Wt: 286.278
InChI Key: MGHFGSGYLQNPKD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-((4-Difluoromethoxyphenyl)methylene)indan-1-one” is defined by its molecular formula, C17H12F2O2. Detailed structural analysis would require more specific information such as crystallographic data or spectroscopic analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C17H12F2O2), molecular weight (286.278), and its status as a research-grade compound. More specific properties such as melting point, boiling point, and density would require additional experimental data .

Scientific Research Applications

  • Polymer Solar Cells :

    • Title : Efficient ternary blend polymer solar cells with indene-C60 bisadduct as an electron-cascade acceptor
    • Insight : Indene-C60 bisadduct (ICBA) is utilized as an electron-cascade acceptor material in polymer solar cells, showing improved power conversion efficiency due to better charge transfer routes and suitable phase separation (Cheng, Li, & Zhan, 2014).
  • Chemical Reactions and Synthesis :

    • Title : The Stereochemical Course of the Generation and Interception of a Six‐Membered Cyclic Allene
    • Insight : The bromofluorocarbene adduct rac-1 of indene undergoes specific chemical reactions, leading to the generation of cyclic allenes with high enantioselectivity (Christl et al., 2006).
  • Cycloaddition Reactions :

    • Title : Generation of 3-methoxy-3a-methyl-3aH-indene and study of its cycloaddition reactions
    • Insight : The study explores the generation of 3aH-indene derivatives and their subsequent reactions, including cycloadditions, revealing potential for synthetic applications in organic chemistry (Gilchrist, Rees, & Tuddenham, 1982).
  • Material Science and Photovoltaic Applications :

    • Title : Fluorination Effects on Indacenodithienothiophene Acceptor Packing and Electronic Structure, End-Group Redistribution, and Solar Cell Photovoltaic Response
    • Insight : Research on indacenodithienothiophene-based electron acceptors, including fluorinated variants, demonstrates enhanced photovoltaic performance, indicating potential for use in solar cell technologies (Aldrich et al., 2019).
  • X-ray and Computational Studies :

    • Title : X-ray structures and computational studies of several cathinones
    • Insight : This paper presents X-ray structural analysis and computational studies of various cathinones, which can provide insights into the molecular structure and interactions relevant to 2-((4-Difluoromethoxyphenyl)methylene)indan-1-one (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
  • Catalysis and Organic Synthesis :

    • Title : Intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas catalyzed by achiral and chiral gold(I) complexes
    • Insight : This study explores gold(I)-catalyzed intermolecular hydroamination, demonstrating high efficiency and selectivity, relevant to the catalytic applications of compounds like this compound (Zhang, Lee, & Widenhoefer, 2009).

Properties

IUPAC Name

2-[[4-(difluoromethoxy)phenyl]methylidene]-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2O2/c18-17(19)21-14-7-5-11(6-8-14)9-13-10-12-3-1-2-4-15(12)16(13)20/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHFGSGYLQNPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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